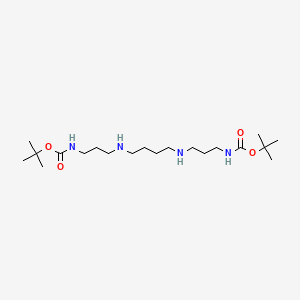

N1,N12-Di-boc-spermine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHLGUZPXGDPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNCCCCNCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N¹,N¹²-Di-boc-spermine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N¹,N¹²-di-tert-butoxycarbonyl-spermine (N¹,N¹²-Di-boc-spermine) is a strategically important synthetic intermediate derived from the endogenous polyamine spermine (B22157). By selectively protecting the terminal primary amino groups with tert-butoxycarbonyl (Boc) groups, this derivative allows for precise chemical modifications of the internal secondary amino groups. This technical guide provides an in-depth overview of N¹,N¹²-Di-boc-spermine, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of therapeutic agents and drug delivery systems. The information is curated to be a vital resource for researchers in medicinal chemistry, pharmacology, and materials science.

Core Properties of N¹,N¹²-Di-boc-spermine

N¹,N¹²-Di-boc-spermine is characterized by its protected primary amines, which render them unreactive under conditions where the secondary amines can be selectively functionalized. The Boc protecting groups can be readily removed under mild acidic conditions, restoring the primary amine functionality when needed.

Chemical and Physical Data

The fundamental properties of N¹,N¹²-Di-boc-spermine are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂N₄O₄ | [1] |

| Molecular Weight | 402.6 g/mol | [1] |

| CAS Number | 140652-55-7 | [1] |

| IUPAC Name | tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane (B109758) | |

| Storage Conditions | -20°C |

Spectroscopic Data

Accurate characterization of N¹,N¹²-Di-boc-spermine is crucial for confirming its synthesis and purity. While raw spectral data is not publicly available, the expected NMR chemical shifts can be inferred from its structure and data for similar compounds.

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H NMR | |

| (CH₃)₃C- (Boc) | ~1.44 (s, 18H) |

| -CH₂- (propyl chain) | ~1.50-1.70 (m, 4H) |

| -CH₂- (butyl chain) | ~1.45-1.55 (m, 4H) |

| -NH-CH₂- (next to Boc) | ~3.10 (q, 4H) |

| -NH-CH₂- (internal) | ~2.60-2.70 (t, 8H) |

| -NH- (Boc) | ~4.80-5.00 (broad s, 2H) |

| ¹³C NMR | |

| (CH₃)₃C- (Boc) | ~28.4 |

| (CH₃)₃C - (Boc) | ~78.5 |

| -CH₂- (propyl chain) | ~29-30 |

| -CH₂- (butyl chain) | ~27-28 |

| -NH-CH₂- (next to Boc) | ~39-40 |

| -NH-CH₂- (internal) | ~47-49 |

| C=O (Boc) | ~156 |

Synthesis of N¹,N¹²-Di-boc-spermine

Experimental Protocol: Regioselective Di-Boc Protection of Spermine

This protocol is a representative method based on established chemical principles for the selective acylation of primary amines in the presence of secondary amines.

Materials:

-

Spermine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM, methanol)

Procedure:

-

Reaction Setup: Dissolve spermine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine or DIPEA (2.2 equivalents) to the solution and stir. The base acts as a proton scavenger.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring spermine solution at 0°C (ice bath). The slow addition helps to control the reaction and improve selectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the desired product.

-

Workup:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, can be used to separate the desired N¹,N¹²-Di-boc-spermine from unreacted spermine, mono-Boc-spermine, and tetra-Boc-spermine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for N¹,N¹²-Di-boc-spermine.

Applications in Research and Development

N¹,N¹²-Di-boc-spermine is a versatile intermediate for the synthesis of a wide range of polyamine analogues with potential therapeutic applications. The Boc-protected terminal amines allow for the selective modification of the internal secondary amines, leading to the creation of novel compounds for drug delivery and targeted therapies.

Role as a Synthetic Intermediate

The primary application of N¹,N¹²-Di-boc-spermine is as a precursor for more complex molecules. The internal secondary amines are more nucleophilic than the protected primary amines and can be selectively alkylated or acylated.

Caption: Synthetic utility of N¹,N¹²-Di-boc-spermine.

Applications in Drug Delivery

While N¹,N¹²-Di-boc-spermine itself is not typically used directly as a delivery agent, its derivatives, particularly lipid-modified spermines, are extensively studied for the delivery of nucleic acids like plasmid DNA and siRNA.

The deprotected N¹,N¹²-diacyl spermine derivatives can be formulated into liposomes.[2] These cationic lipids can efficiently condense negatively charged nucleic acids to form nanoparticles (lipoplexes) that can be taken up by cells.

Quantitative Data on Derivatives in Gene Delivery:

It is important to note that the following data pertains to derivatives of N¹,N¹²-Di-boc-spermine, not the compound itself.

| Derivative | Application | Efficacy | Cell Line | Reference |

| N¹,N¹²-Dioleoyl spermine | pDNA and siRNA delivery | High transfection efficiency with high cell viability | FEK4 primary skin cells, HtTA cancer cells | [1] |

| Spermine-based amphiphilic poly(β-amino ester)s | siRNA delivery | ~90% gene silencing | H1299-eGFP cells |

Biological Activity of Derivatives

The biological activity of N¹,N¹²-Di-boc-spermine has not been extensively reported, as it is primarily a synthetic intermediate. However, its N-alkylated derivatives have been investigated for their cytotoxic effects.

Cytotoxicity Data for N¹,N¹²-bis(ethyl)spermine (a derivative):

| Cell Line | IC₅₀ (µM) | Reference |

| 2008 (cis-diamminedichloroplatinum(II)-sensitive human ovarian carcinoma) | 3.4 ± 0.8 | |

| C13* (cis-diamminedichloroplatinum(II)-resistant human ovarian carcinoma) | 24.6 ± 2 |

These findings suggest that modifications at the N1 and N12 positions can lead to compounds with significant biological activity, although cross-resistance with existing chemotherapeutic agents can occur.

Conclusion

N¹,N¹²-Di-boc-spermine is a cornerstone molecule for the development of novel polyamine-based therapeutics and delivery systems. Its value lies in the ability to selectively protect the terminal primary amines of spermine, thereby enabling precise chemical manipulation of the internal secondary amines. While direct biological activity data for N¹,N¹²-Di-boc-spermine is scarce, the extensive research on its derivatives underscores the importance of this compound as a versatile synthetic platform. Future research may focus on developing more efficient and selective synthesis protocols and exploring the therapeutic potential of novel derivatives in areas such as oncology and gene therapy. This guide provides a solid foundation of its properties and protocols to aid researchers in harnessing the potential of this important molecule.

References

N1,N12-Di-boc-spermine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of N1,N12-Di-boc-spermine. This document includes key physicochemical data, detailed experimental protocols, and visualizations of relevant signaling pathways to support its application in research and drug development.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring polyamine spermine (B22157), where the terminal primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups.[1][2] This protection renders the primary amines less reactive and allows for selective modification of the secondary amines within the spermine backbone. The Boc protecting groups can be readily removed under mild acidic conditions to yield the parent spermine molecule.[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate | [3] |

| Molecular Formula | C20H42N4O4 | [3] |

| Molecular Weight | 402.57 g/mol | [3] |

| Melting Point | 92-93 °C | [3] |

| Boiling Point | 535.1 ± 45.0 °C at 760 mmHg | [3] |

| Solubility (estimated) | Soluble in DMSO (~0.2 mg/mL); Aqueous buffers (e.g., PBS pH 7.2) (~10 mg/mL) for the related compound N1,N12-diacetylspermine. | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the Boc-protection of polyamines.

Materials:

-

Spermine

-

Di-tert-butyl dicarbonate (B1257347) (Boc)2O

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Water

-

Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve spermine in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in the same solvent to the reaction mixture while stirring. The molar ratio of spermine to (Boc)2O should be optimized to favor di-substitution at the terminal amines.

-

Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, continuing to stir overnight.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Boc-Deprotection of this compound

This protocol describes a mild method for the removal of the Boc protecting groups.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound in an appropriate solvent like dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the deprotection process by TLC or mass spectrometry until all the starting material is consumed.

-

Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution to yield the deprotected spermine.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily realized after the in-situ or experimental removal of the Boc protecting groups, which liberates the parent molecule, spermine. Spermine and its analogues are known to modulate several cellular processes. Two key signaling pathways are highlighted below.

Spermidine/Spermine N1-acetyltransferase (SSAT) Pathway

Spermine analogues have been shown to potently induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. This induction can lead to the depletion of intracellular polyamine pools and affect cell growth.

Caption: SSAT pathway induction by deprotected spermine.

Experimental Protocol: SSAT Activity Assay

This assay measures the activity of SSAT by quantifying the transfer of the acetyl group from acetyl-CoA to a polyamine substrate.

Materials:

-

Cell lysates or purified SSAT enzyme

-

[14C]Acetyl-CoA

-

Spermine (or other polyamine substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell lysates from cells treated with the deprotected this compound.

-

Set up the reaction mixture containing the cell lysate, reaction buffer, and spermine.

-

Initiate the reaction by adding [14C]Acetyl-CoA.

-

Incubate the reaction at 37 °C for a defined period.

-

Stop the reaction, for example, by adding a strong acid.

-

Separate the radiolabeled acetylated spermine from the unreacted [14C]Acetyl-CoA using a suitable method (e.g., cation exchange chromatography or extraction).

-

Quantify the amount of radioactivity in the acetylated spermine fraction using a scintillation counter.

-

Calculate the SSAT activity based on the amount of product formed per unit of time and protein concentration.

Rac1/PLC-γ1 Signaling Pathway

Spermine has been implicated in the modulation of the Rac1/PLC-γ1 signaling pathway, which is involved in various cellular processes, including cell migration and cytoskeletal organization.

Caption: Spermine's potential influence on the Rac1/PLC-γ1 pathway.

Experimental Protocol: Analysis of Rac1/PLC-γ1 Pathway Activation

This can be assessed by measuring the activation state of key proteins in the pathway.

Materials:

-

Cells treated with deprotected this compound

-

Lysis buffer

-

Antibodies specific for total and phosphorylated forms of Rac1 and PLC-γ1

-

Western blotting reagents and equipment

Procedure:

-

Treat cells with deprotected this compound for various times.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with primary antibodies against total and phosphorylated Rac1 and PLC-γ1.

-

Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Detect the protein bands using a suitable substrate and imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated (active) to total protein, indicating the activation status of the pathway.

Conclusion

This compound serves as a valuable tool for researchers studying the diverse roles of polyamines in cellular function. Its protected nature allows for controlled delivery and subsequent activation to spermine, enabling more precise investigations into its downstream effects on signaling pathways such as SSAT and Rac1/PLC-γ1. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic and biological potential of this and related polyamine derivatives.

References

N1,N12-Di-boc-spermine: An In-Depth Technical Guide to its Mechanism of Action in Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N12-Di-boc-spermine is a chemically modified analogue of the natural polyamine spermine (B22157). While direct cellular studies on this compound are limited, extensive research on its close structural and functional counterpart, N1,N12-bis(ethyl)spermine (BESPM), provides a robust framework for understanding its mechanism of action. This technical guide delineates the cellular effects of N1,N12-disubstituted spermine analogues, focusing on their critical role in the induction of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. The subsequent depletion of intracellular polyamines, such as spermidine and spermine, triggers a cascade of events including cell cycle arrest and potent inhibition of cell proliferation, highlighting its potential as an anticancer agent. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for key assays.

Introduction: The Role of Polyamines and the Rationale for Spermine Analogues

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, differentiation, and macromolecular synthesis. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Cancer cells often exhibit elevated polyamine levels, which are critical for their rapid proliferation and survival. This dependency makes the polyamine metabolic pathway an attractive target for anticancer drug development.

N1,N12-disubstituted spermine analogues, such as this compound and N1,N12-bis(ethyl)spermine, are designed to exploit this dependency. These synthetic molecules act as mimics of natural polyamines, leading to profound disruptions in polyamine homeostasis.

Core Mechanism of Action: Superinduction of Spermidine/Spermine N1-Acetyltransferase (SSAT)

The primary and most well-documented mechanism of action of N1,N12-disubstituted spermine analogues is the potent induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).

The Role of SSAT in Polyamine Catabolism

SSAT is the rate-limiting enzyme in the catabolic pathway of polyamines. It catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine and spermidine. This acetylation neutralizes the positive charges on the polyamines, which has two major consequences:

-

Reduced Affinity for Intracellular Binding Sites: Acetylated polyamines have a lower affinity for negatively charged molecules like DNA, RNA, and proteins, leading to their release from these binding sites.

-

Enhanced Export and Degradation: Acetylated polyamines are readily exported from the cell or further catabolized by N1-acetylpolyamine oxidase (APAO), leading to a net decrease in the intracellular polyamine pool.

Intracellular Deprotection of this compound

It is hypothesized that for this compound to exert its biological activity, the tert-butoxycarbonyl (Boc) protecting groups must be removed intracellularly to release the active spermine analogue. While the precise enzymatic machinery responsible for this deprotection in a cellular context has not been definitively elucidated, Boc groups are known to be labile under acidic conditions. It is plausible that the acidic microenvironment of cellular compartments like endosomes or lysosomes facilitates this cleavage. The deprotected, active spermine analogue can then interact with and induce SSAT.

Cellular Consequences of SSAT Induction and Polyamine Depletion

The superinduction of SSAT and the subsequent depletion of intracellular polyamines trigger a series of events that collectively inhibit cell growth and proliferation.

Polyamine Pool Depletion

Treatment of cells with N1,N12-disubstituted spermine analogues leads to a significant and rapid decrease in the intracellular concentrations of spermidine and spermine.

Cell Cycle Arrest

The depletion of polyamines disrupts the normal progression of the cell cycle. Studies with related analogues have shown that the most sensitive phase is the S phase, followed by effects on the G2/M phase and the G1/S transition.[1][2] This cell cycle arrest is a direct consequence of the requirement of polyamines for DNA replication and the synthesis of proteins involved in cell cycle control.

Inhibition of Cell Proliferation

The culmination of polyamine depletion and cell cycle arrest is a potent inhibition of cell proliferation. In many cancer cell lines, this effect is cytostatic, meaning it halts cell growth without directly causing cell death. However, in some cell lines that are highly responsive to SSAT induction, a cytotoxic (cell-killing) effect has been observed.[3]

Induction of Apoptosis

In certain cellular contexts, the sustained depletion of polyamines can lead to the induction of apoptosis, or programmed cell death. However, some studies suggest that apoptosis induction by spermine analogues can occur independently of their effects on polyamine metabolism.

Data Presentation: Quantitative Effects of N1,N12-bis(ethyl)spermine

The following tables summarize quantitative data from studies on N1,N12-bis(ethyl)spermine (BESPM), which is expected to have a comparable mechanism of action to this compound following intracellular deprotection.

Table 1: Induction of SSAT Activity by BESPM in Human Melanoma Cell Lines [3]

| Cell Line | Basal SSAT Activity (pmol/min/mg) | SSAT Activity after 10 µM BESPM for 48h (pmol/min/mg) | Fold Induction |

| LOX | 20-90 | 170 | ~2-9 |

| SH-1 | 20-90 | >170 | >2 |

| STO-1 | 20-90 | >2,500 | >28 |

| HO | 20-90 | >2,500 | >28 |

| PANUT-3 | 20-90 | >2,500 | >28 |

| MALME-3 | 20-90 | >10,000 | >111 |

| Ebey | 20-90 | 30,470 | ~338-1523 |

Table 2: Antiproliferative Effects of BESPM in Human Melanoma Cell Lines [3]

| Cell Line | SSAT Responsiveness | Antiproliferative Effect |

| LOX, SH-1 | Less Responsive | Slowing of cell growth |

| MALME-3, Ebey | Potently Responsive | Total cessation of cell growth or overt cytotoxicity |

Table 3: IC50 Values of BESPM in Cisplatin-Sensitive and -Resistant Human Ovarian Carcinoma Cell Lines [4]

| Cell Line | Cisplatin Sensitivity | IC50 of BESPM (µM) |

| 2008 | Sensitive | 3.4 ± 0.8 |

| C13* | Resistant | 24.6 ± 2.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of N1,N12-disubstituted spermine analogues.

Measurement of Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity

Principle: This assay measures the enzymatic activity of SSAT by quantifying the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to a spermine substrate.

Materials:

-

Cell lysate

-

[¹⁴C]acetyl-CoA

-

Spermine

-

Tris-HCl buffer (pH 7.8)

-

Dithiothreitol (DTT)

-

Phosphocellulose paper discs

-

Scintillation fluid and counter

Procedure:

-

Prepare cell lysates from control and treated cells.

-

Set up the reaction mixture containing Tris-HCl, DTT, spermine, and cell lysate.

-

Initiate the reaction by adding [¹⁴C]acetyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.

-

Wash the discs extensively with water to remove unreacted [¹⁴C]acetyl-CoA.

-

Measure the radioactivity retained on the discs using a scintillation counter.

-

Calculate SSAT activity as pmol of acetyl groups transferred per minute per mg of protein.

Analysis of Intracellular Polyamine Pools by HPLC

Principle: This method allows for the separation and quantification of intracellular polyamines (putrescine, spermidine, and spermine) using high-performance liquid chromatography (HPLC) with pre-column derivatization for fluorescence detection.[5][6][7][8][9]

Materials:

-

Cell pellets

-

Perchloric acid (PCA)

-

Dansyl chloride or o-phthalaldehyde (B127526) (OPA) for derivatization

-

HPLC system with a C18 reverse-phase column and fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Homogenize cell pellets in PCA.

-

Centrifuge to precipitate proteins and collect the supernatant.

-

Derivatize the polyamines in the supernatant with a fluorescent agent (e.g., dansyl chloride or OPA).

-

Inject the derivatized sample into the HPLC system.

-

Separate the polyamines using a gradient elution on a C18 column.

-

Detect the fluorescently labeled polyamines using a fluorescence detector.

-

Quantify the polyamine concentrations by comparing the peak areas to those of known standards.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a PI staining solution containing RNase A.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Deconvolute the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of SSAT Protein Expression

Principle: This immunoassay is used to detect and quantify the levels of SSAT protein in cell lysates.[13][14][15][16][17]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for SSAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins in cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against SSAT.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound action in cells.

Experimental Workflow for Assessing Cellular Effects

Caption: Workflow for studying the cellular effects of this compound.

Logical Relationship of Cellular Events

Caption: Causal chain of events following cell treatment.

Conclusion

This compound, through its active deprotected form, is a potent modulator of polyamine metabolism. Its primary mechanism of action involves the superinduction of SSAT, leading to the depletion of intracellular polyamines. This disruption of polyamine homeostasis results in cell cycle arrest and a powerful antiproliferative effect, making it a compound of significant interest for the development of novel anticancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related polyamine analogues. Future research should focus on elucidating the precise intracellular deprotection mechanism of this compound and conducting direct comparative studies with other spermine analogues to fully characterize its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Differential effects of the spermine analog, N1, N12-bis(ethyl)-spermine, on polyamine metabolism and cell growth in human melanoma cell lines and melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N1,N12-bis(ethyl)spermine effect on growth of cis-diamminedichloroplatinum(II)-sensitive and -resistant human ovarian-carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Speed HPLC Analysis of Polyamines in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. ccr.cancer.gov [ccr.cancer.gov]

- 14. benchchem.com [benchchem.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. bio-rad.com [bio-rad.com]

The Strategic Role of tert-Butoxycarbonyl (Boc) Protecting Groups in Modern Polyamine Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Polyamines are a class of aliphatic polycations that are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. Their unique, positively charged structures at physiological pH make them attractive scaffolds for the development of therapeutic agents, such as anti-cancer and anti-parasitic drugs. However, the presence of multiple primary and secondary amino groups of similar reactivity presents a significant challenge for their selective functionalization. To achieve regioselective modification and synthesize complex, unsymmetrical polyamine analogues, a robust and orthogonal protecting group strategy is paramount.

Among the arsenal (B13267) of amine protecting groups available to synthetic chemists, the tert-butoxycarbonyl (Boc) group has emerged as one of the most crucial tools in polyamine synthesis.[1][2] Its stability under a wide range of reaction conditions, coupled with its reliable cleavage under specific acidic conditions, makes it an ideal choice for multi-step synthetic pathways.[3][4] This guide provides a comprehensive overview of the role of the Boc group in polyamine synthesis, detailing its chemical principles, core synthetic strategies, quantitative data, and detailed experimental protocols.

The Chemistry of the Boc Protecting Group

The Boc group is typically introduced to an amino function by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like triethylamine (B128534) (TEA) or under aqueous conditions.[1][3] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[5]

Deprotection, or cleavage, of the Boc group is efficiently achieved under anhydrous acidic conditions.[6] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[1][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation, forming isobutylene (B52900) and carbon dioxide.[5][8] This acid-lability is a cornerstone of its utility, particularly in orthogonal strategies where other protecting groups stable to acid are used.[3][9]

Core Synthetic Strategies

The utility of the Boc group in polyamine synthesis lies in its application within broader, more complex synthetic strategies, most notably in achieving selective functionalization.

2.1. Chemoselective Protection of Primary Amines In many polyamines, such as spermidine (B129725) and spermine, both primary and secondary amino groups are present. A significant challenge is the selective modification of one type of amine in the presence of the other. Alkyl phenyl carbonates have been utilized for the chemoselective Boc protection of primary amines in the presence of secondary amines.[1][10] The primary amines, being less sterically hindered, react preferentially with the acylating agent, leaving the secondary amines available for subsequent, different modifications.[10] This selectivity is fundamental for building complex polyamine derivatives.

2.2. Orthogonal Protection Strategies The true power of the Boc group is realized in orthogonal protection schemes, where multiple, different protecting groups are used to mask various amino functions within the same molecule.[11][12] Each protecting group is designed to be removed under a unique set of conditions, allowing for the sequential deprotection and functionalization of specific sites.

A common orthogonal partner for the acid-labile Boc group is the benzyl (B1604629) carbamate (B1207046) (Cbz or Z) group, which is stable to acid but is readily cleaved by catalytic hydrogenation.[9][13][14] Another is the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions (e.g., piperidine).[9] By employing a combination of Boc, Cbz, and/or Fmoc groups, a chemist can precisely control the synthetic route, unmasking and reacting each amino group in a predetermined order. This approach is indispensable for the synthesis of unsymmetrical polyamines and their conjugates.[15][16][17]

Quantitative Data: Yields in Boc Protection

The efficiency of Boc protection can be high, particularly when employing selective methods. The use of alkyl phenyl carbonates for the chemoselective protection of primary amines in polyamines provides excellent yields. The following table summarizes representative data from the literature.[10]

| Polyamine Substrate | Protecting Group Reagent | Protected Product | Solvent | Yield (%) |

| Spermidine | tert-Butyl Phenyl Carbonate | N¹,N⁸-Di-Boc-spermidine | CH₂Cl₂ | 88 |

| Spermine | tert-Butyl Phenyl Carbonate | N¹,N¹²-Di-Boc-spermine | CH₂Cl₂ | 89 |

| Spermidine | Benzyl Phenyl Carbonate | N¹,N⁸-Di-Cbz-spermidine | CH₂Cl₂ | 89 |

| Spermine | Benzyl Phenyl Carbonate | N¹,N¹²-Di-Cbz-spermine | CH₂Cl₂ | 67 |

| Spermidine | Allyl Phenyl Carbonate | N¹,N⁸-Di-Alloc-spermidine | CH₂Cl₂ | 89 |

| Spermine | Allyl Phenyl Carbonate | N¹,N¹²-Di-Alloc-spermine | CH₂Cl₂ | 98 |

| Data sourced from Pittelkow, M., et al. (2002). Synthesis.[10] |

Experimental Protocols

The following sections provide generalized, detailed methodologies for key experiments involving the Boc group in polyamine synthesis.

4.1. Protocol for N,N'-bis-Boc Protection of a Polyamine [7] This protocol describes the general procedure for protecting the primary amino groups of a polyamine using di-tert-butyl dicarbonate.

-

Dissolution: Dissolve the polyamine substrate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (2.2 eq) or aqueous sodium hydroxide (B78521), to the solution to act as a proton scavenger.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). If using an organic system, wash the solution sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N,N'-bis-Boc-protected polyamine.

4.2. Protocol for Selective Boc Protection of Primary Amines [10] This protocol utilizes an alkyl phenyl carbonate for the chemoselective protection of primary over secondary amines.

-

Dissolution: Dissolve the polyamine (1.0 eq) in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Reagent Addition: Add tert-butyl phenyl carbonate (1.1 eq per primary amino group) to the solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction for the consumption of the starting material by TLC.

-

Workup: Dilute the reaction mixture with the solvent and wash with aqueous sodium hydroxide (e.g., 1 M NaOH) to remove the phenol (B47542) byproduct, followed by washing with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel chromatography if necessary.

4.3. Protocol for Boc Group Deprotection [1][7] This protocol describes the acidic cleavage of the Boc protecting group.

-

Dissolution: Dissolve the Boc-protected polyamine (1.0 eq) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or dioxane.

-

Acid Addition: Cool the solution to 0 °C. Add an excess of strong acid. Common reagents include:

-

Trifluoroacetic acid (TFA), often used neat or as a 25-50% solution in CH₂Cl₂.[5]

-

A saturated solution of hydrogen chloride (HCl) gas in an organic solvent like ethyl acetate (B1210297) or dioxane.

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotection often results in the evolution of CO₂ gas.[8] Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting product is often obtained as the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).

-

Neutralization (Optional): To obtain the free amine, dissolve the salt in water and neutralize by adding a base (e.g., NaOH or NaHCO₃) until the solution is alkaline. Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of complex polyamines. Its robust nature, coupled with its specific lability to acid, provides the foundation for sophisticated chemoselective and orthogonal protection strategies. These strategies empower researchers, scientists, and drug development professionals to selectively modify polyamine scaffolds, enabling the creation of novel conjugates and analogues with tailored biological activities. The continued development of selective protection and deprotection methodologies, including those for the Boc group, will undoubtedly continue to drive innovation in medicinal chemistry and the broader life sciences.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. jocpr.com [jocpr.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N1,N12-Di-boc-spermine molecular weight and formula

For researchers, scientists, and professionals in drug development, N1,N12-Di-boc-spermine is a key chemical compound with significant applications in biochemical research and pharmaceutical development. This document provides a concise summary of its core physicochemical properties.

This compound is a derivative of spermine, a naturally occurring polyamine. The "Di-boc" designation indicates the presence of two tert-butoxycarbonyl (Boc) protecting groups. These groups enhance the compound's stability and solubility, making it a versatile tool in various experimental contexts.[1] It is particularly valuable as a building block in the synthesis of other polyamines and their derivatives.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C20H42N4O4 | [1][2][3] |

| Molecular Weight | 402.6 g/mol | [2][3] |

| Monoisotopic Mass | 402.32060583 Da | [3] |

Experimental Methodologies & Signaling Pathways

The determination of the molecular formula and weight of a specific chemical entity like this compound is typically achieved through established analytical techniques such as mass spectrometry and elemental analysis. These methods provide precise data on the elemental composition and mass of the molecule.

Given that the core topic is the fundamental molecular properties of a synthetic chemical, detailed experimental protocols for its synthesis or complex biological signaling pathways are not directly applicable to the determination of its molecular weight and formula. The provided data is based on computational analysis and standardized analytical measurements.

No signaling pathways or experimental workflows are described for the determination of these specific properties. Therefore, the generation of a corresponding diagram is not applicable.

References

Navigating the Solubility of N¹,N¹²-Di-boc-spermine: A Technical Guide for Researchers

Abstract

N¹,N¹²-Di-boc-spermine is a critical bifunctional linker molecule, extensively utilized in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. Its utility is predicated on the temporary protection of the primary amine groups of spermine (B22157) by tert-butyloxycarbonyl (Boc) groups, which can be readily removed under mild acidic conditions. A thorough understanding of its solubility profile in common laboratory solvents is paramount for its effective handling, reaction setup, and purification. This technical guide provides a comprehensive overview of the expected solubility of N¹,N¹²-Di-boc-spermine, alongside detailed experimental protocols for researchers to quantitatively determine its solubility in their specific solvent systems.

Introduction

Spermine, a biogenic polyamine, plays a crucial role in various cellular processes. Its derivatization into N¹,N¹²-Di-boc-spermine transforms it into a versatile building block for chemical synthesis. The two bulky, non-polar Boc groups significantly alter the physicochemical properties of the parent spermine molecule, rendering it less polar and more amenable to dissolution in organic solvents. This guide aims to consolidate the available information and provide a practical framework for assessing the solubility of this important compound.

Physicochemical Properties of N¹,N¹²-Di-boc-spermine

A foundational understanding of the key physicochemical properties of N¹,N¹²-Di-boc-spermine is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂N₄O₄ | [1] |

| Molecular Weight | 402.57 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| CAS Number | 140652-55-7 | [1][2] |

Solubility Profile of N¹,N¹²-Di-boc-spermine

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for N¹,N¹²-Di-boc-spermine in a broad range of common laboratory solvents is not extensively reported in peer-reviewed literature or safety data sheets. However, based on the general solubility characteristics of Boc-protected amines and polyamines, a qualitative solubility profile can be inferred. Such compounds are typically soluble in a variety of organic solvents. For instance, related Boc-protected amino acids are known to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The presence of the Boc groups generally enhances solubility in less polar organic solvents.

The following table summarizes the expected qualitative solubility of N¹,N¹²-Di-boc-spermine. It is intended as a general guideline for solvent selection. Researchers are strongly encouraged to determine the quantitative solubility for their specific applications using the experimental protocols provided in this guide.

Table 1: Qualitative Solubility Profile of N¹,N¹²-Di-boc-spermine

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents can solvate the polar regions of the molecule while also being compatible with the non-polar Boc groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble to Highly Soluble | The moderate polarity and ability to form weak hydrogen bonds make these effective solvents for many Boc-protected compounds. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Soluble to Moderately Soluble | The ability to act as both hydrogen bond donors and acceptors allows for good interaction with the carbamate (B1207046) and amine functionalities. |

| Ethers | Diethyl Ether (Et₂O), 1,4-Dioxane | Sparingly Soluble to Moderately Soluble | The lower polarity of these solvents may limit their capacity to dissolve the compound compared to more polar aprotic solvents. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble to Sparingly Soluble | The non-polar nature of these solvents is generally not conducive to dissolving the relatively polar N¹,N¹²-Di-boc-spermine. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The large, non-polar Boc groups and the long hydrocarbon chain of the spermine backbone render the molecule hydrophobic. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their experimental conditions, the following protocols provide a robust framework for quantitative determination.

Kinetic Solubility Assay (High-Throughput Method)

This method is suitable for rapid screening of solubility in various solvents, particularly in early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N¹,N¹²-Di-boc-spermine in a solvent of known high solubility (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the test solvent.

-

Equilibration: Allow the solutions to equilibrate at a controlled temperature for a set period (e.g., 2-4 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is the true solubility of the compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of N¹,N¹²-Di-boc-spermine to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of N¹,N¹²-Di-boc-spermine in the supernatant using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve with standards of known concentrations must be prepared.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue. This method is simpler but may be less accurate.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for determining the kinetic and thermodynamic solubility of N¹,N¹²-Di-boc-spermine.

Conclusion

While quantitative solubility data for N¹,N¹²-Di-boc-spermine remains to be comprehensively published, a strong qualitative understanding can be derived from the behavior of structurally similar Boc-protected compounds. It is anticipated to exhibit good solubility in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and limited solubility in non-polar and aqueous media. For precise quantitative data, the detailed experimental protocols provided in this guide offer a reliable means for researchers to determine the solubility in their specific solvents of interest, thereby facilitating the seamless integration of this versatile linker into their synthetic and drug development workflows.

References

N¹,N¹²-Di-boc-spermine (CAS: 140652-55-7): A Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Applications of a Key Polyamine Intermediate in Drug Development and Biomedical Research

Introduction

N¹,N¹²-Di-tert-butoxycarbonyl-spermine, commonly referred to as N¹,N¹²-Di-boc-spermine, is a chemically modified derivative of the naturally occurring polyamine spermine (B22157). With the strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on its terminal primary amine functionalities, this compound serves as a pivotal intermediate in the synthesis of a wide array of complex molecules with significant applications in pharmacology and biotechnology. The Boc groups provide a stable yet readily cleavable means of selectively shielding the primary amines, allowing for precise chemical modifications at the secondary amine positions of the spermine backbone. This technical guide provides a comprehensive overview of N¹,N¹²-Di-boc-spermine, including its chemical and physical properties, detailed synthesis and deprotection protocols, and its versatile applications in drug delivery, gene therapy, and as a molecular linker.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N¹,N¹²-Di-boc-spermine is essential for its effective handling, storage, and application in chemical synthesis. The available data for this compound are summarized in the tables below.

| Identifier | Value |

| CAS Number | 140652-55-7[1][2] |

| Molecular Formula | C₂₀H₄₂N₄O₄[1][2] |

| Molecular Weight | 402.6 g/mol [1] |

| IUPAC Name | tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate[1] |

| Synonyms | N¹,N⁴-Bis-(t-butyloxycarbonyl)-1,5,10,14-tetra-aza-tetradecan, tert-butyl N-[3-[4-[3-(tert-butoxycarbonylamino)propylamino]butylamino]propyl]carbamate[1] |

| Physical Property | Value |

| Appearance | White solid[3] |

| Melting Point | 72–75 °C (for a related N¹,N⁸-Bis(benzyloxycarbonyl)spermine) |

| Storage Temperature | -20°C[2] |

Synthesis and Purification

The selective protection of the primary amines of spermine is a critical step in the synthesis of N¹,N¹²-Di-boc-spermine. A general and efficient method involves the use of alkyl phenyl carbonates as selective carbamoylating agents.

Experimental Protocol: Synthesis of N¹,N¹²-Di-boc-spermine[3]

Materials:

-

Spermine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve spermine (1.06 g, 5.25 mmol) in DMF.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) in a controlled manner, using approximately 2.2 equivalents per primary amine group of spermine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, perform an aqueous workup.

-

Purify the crude product by column chromatography to yield N¹,N¹²-Di-boc-spermine as a white solid (yield: 1.89 g, 86%).

Characterization Data:[3]

-

¹H NMR (CDCl₃): δ = 1.40 (s, 18 H), 1.52 (m, 4 H), 1.63 (quint, 4 H, J = 6.6 Hz), 1.93 (br s, 2 H), 2.59 (m, 4 H), 2.65 (t, 4 H, J = 6.6 Hz), 3.17 (q, 4 H, J = 5.8 Hz), 5.19 (br s, 2 H).

-

¹³C NMR (CDCl₃): δ = 27.8, 28.6, 29.8, 39.1, 47.4, 49.6, 79.1, 156.3.

-

Mass Spectrometry (FAB): m/z = 403.4 (MH⁺).

Deprotection of the Boc Groups

The removal of the Boc protecting groups is a fundamental step to liberate the primary amines for subsequent reactions. This is typically achieved under mild acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

N¹,N¹²-Di-boc-spermine

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolve N¹,N¹²-Di-boc-spermine in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the deprotected spermine into an organic solvent.

-

Dry the organic layer and concentrate it to obtain the final product.

Caption: Workflow for the deprotection of N¹,N¹²-Di-boc-spermine.

Applications in Research and Drug Development

N¹,N¹²-Di-boc-spermine is a versatile building block for the synthesis of a variety of functional molecules. Its primary utility lies in the ability to introduce modifications at the secondary amine positions while the primary amines are protected.

Synthesis of Lipopolyamines for Gene Delivery

Derivatives of N¹,N¹²-Di-boc-spermine are used to synthesize cationic lipids, known as lipopolyamines, which can form complexes with nucleic acids like plasmid DNA and siRNA. These complexes, often in the form of nanoparticles, facilitate the delivery of genetic material into cells for gene therapy and research applications.[4] The Boc-protected spermine serves as a scaffold to which fatty acid chains are attached to the secondary amines. Subsequent deprotection of the primary amines yields the cationic headgroup necessary for electrostatic interactions with the negatively charged nucleic acids.

Caption: Synthesis and application of lipopolyamines from N¹,N¹²-Di-boc-spermine for gene delivery.

Linker in Antibody-Drug Conjugates (ADCs)

The spermine backbone can be utilized as a component of the linker in antibody-drug conjugates (ADCs). In this context, N¹,N¹²-Di-boc-spermine can be functionalized at its secondary amines with moieties that allow for conjugation to both an antibody and a cytotoxic drug. The polyamine nature of the linker can influence the physicochemical properties of the ADC, such as solubility and aggregation.

Caption: Conceptual workflow for utilizing N¹,N¹²-Di-boc-spermine in ADC linker synthesis.

Solid-Phase Synthesis

N¹,N¹²-Di-boc-spermine can be employed in solid-phase synthesis to create libraries of spermine-based compounds.[5] The Boc-protected spermine can be attached to a solid support, followed by diversification at the secondary amines. This approach allows for the rapid and efficient generation of numerous analogues for screening in drug discovery programs.

Analytical Methods

The purity and identity of N¹,N¹²-Di-boc-spermine and its derivatives are typically assessed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule, as demonstrated by the characterization data provided in the synthesis section.[3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of polyamines and their derivatives. Due to the lack of a strong chromophore in N¹,N¹²-Di-boc-spermine, derivatization with agents like benzoyl chloride or dansyl chloride may be necessary for UV or fluorescence detection.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling N¹,N¹²-Di-boc-spermine. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N¹,N¹²-Di-boc-spermine is a valuable and versatile chemical intermediate that plays a crucial role in the development of novel therapeutic agents and research tools. Its unique structure, with selectively protected primary amines, allows for precise chemical modifications of the spermine scaffold. This enables the synthesis of a wide range of complex molecules, including lipopolyamines for gene delivery and linkers for antibody-drug conjugates. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block in their scientific endeavors.

References

- 1. N1,N12-Di-boc-spermine | C20H42N4O4 | CID 15373224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 140652-55-7 | BroadPharm [broadpharm.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. N1,N12-Diacyl spermines: SAR studies on non-viral lipopolyamine vectors for plasmid DNA and siRNA formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of symmetrical spermine conjugates using solid-phase chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iiste.org [iiste.org]

- 7. [PDF] Analysis of polyamines in higher plants by high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Functions of Spermine and Its Derivatives: A Technical Guide

Abstract

Spermine (B22157), a ubiquitous polyamine, and its derivatives are critical regulators of a myriad of cellular processes, ranging from gene expression and signal transduction to cell death and proliferation. Their polycationic nature at physiological pH dictates their interaction with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their structure and function. This technical guide provides an in-depth exploration of the core biological functions of spermine and its derivatives, with a focus on their molecular mechanisms of action. We present a comprehensive overview of their roles in ion channel modulation, gene regulation, and apoptosis. Quantitative data on their bioactivities are summarized in structured tables for comparative analysis. Detailed experimental protocols for key investigative techniques are provided, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the complex roles these molecules play in cellular physiology and pathophysiology. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction

Polyamines, including spermine, spermidine (B129725), and their precursor putrescine, are essential for cell growth and differentiation.[1][2] Spermine, a tetramine, is synthesized from spermidine and is involved in a vast array of cellular functions.[3][4] Its levels are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[5][6] Dysregulation of polyamine metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making spermine and its derivatives attractive targets for therapeutic intervention.[6][7][8] This guide will delve into the fundamental biological activities of spermine and its derivatives, providing the technical details necessary for their study and potential therapeutic exploitation.

Modulation of Ion Channel Activity

Spermine and its derivatives are well-documented modulators of various ion channels, playing a crucial role in regulating cellular excitability and ion homeostasis. Their effects are often complex, exhibiting both potentiation and inhibition depending on the channel type, subunit composition, and the concentration of the polyamine.[9][10]

N-methyl-D-aspartate (NMDA) Receptors

Spermine exerts a bimodal, concentration-dependent effect on NMDA receptors. At low micromolar concentrations (1-10 µM), it potentiates NMDA receptor currents by increasing the channel opening frequency.[3] Conversely, at higher concentrations (>10 µM), it produces a voltage-dependent block of the channel, limiting its own enhancing action.[3] This dual action suggests the presence of at least two distinct binding sites for spermine on the NMDA receptor complex.[3] The potentiation by spermine is glycine-independent but requires the presence of glutamate.[11][12]

Inwardly Rectifying Potassium (Kir) Channels

Intracellular spermine is a key factor responsible for the characteristic inward rectification of strong inward rectifier K+ (Kir) channels.[13][14] It acts as a voltage-dependent pore blocker, binding within the channel's inner vestibule and preventing the efflux of K+ ions at depolarized membrane potentials.[13][15] The affinity of spermine for Kir channels is in the nanomolar range, highlighting its physiological significance in maintaining cellular resting membrane potential and regulating excitability.[16]

Quantitative Data on Ion Channel Modulation

The following table summarizes key quantitative data regarding the interaction of spermine and its derivatives with various ion channels.

| Compound/Derivative | Channel/Receptor | Effect | Concentration/Value | Cell Type/System | Citation |

| Spermine | NMDA Receptor | Potentiation (increase in channel opening frequency) | 1-10 µM | Cultured cortical neurons | [3] |

| Spermine | NMDA Receptor | Voltage-dependent block | >10 µM | Cultured cortical neurons | [3] |

| N4-benzylspermine | NMDA Receptor | Potentiation | EC50: 2.7 µM | Rat hippocampal/cortical membranes | [5] |

| N4-(3-phenylpropyl)spermine | NMDA Receptor | Potentiation | EC50: 2.0 µM | Rat hippocampal/cortical membranes | [5] |

| Spermine | Kir2.1 Channel | Block | IC50: 31 nM (at +50 mV) | Xenopus oocytes | [16] |

| Spermine | Kir Channels | Block | - | Turtle retinal Müller cells | [17] |

| SBP-101 (Diethyl Dihydroxyhomospermine) | - | Anticancer activity | IC50: <2.0 - ~9.0 µM | Various cancer cell lines | [1][18] |

| Spermatinamine (B12380403) Analogue 12 | - | Anticancer activity | IC50: 5-10 µM | HeLa, MCF-7, DU145 cells | [19] |

| Spermatinamine Analogue 14 | - | Anticancer activity | IC50: 5-10 µM | HeLa, MCF-7, DU145 cells | [19] |

| Spermatinamine Analogue 15 | - | Anticancer activity | IC50: 5-10 µM | HeLa, MCF-7, DU145 cells | [19] |

| Bis-naphthalimido spermidine | - | Anticancer activity | IC50: 1.64 µM (HT-29), 0.15 µM (Caco-2) | Colon adenocarcinoma cells | [20] |

Regulation of Gene Expression

Spermine's influence on gene expression is profound and multifaceted, stemming from its ability to interact with nucleic acids and modulate chromatin structure.[13][21]

Chromatin Condensation and Accessibility

As a polycation, spermine can neutralize the negative charges of DNA's phosphate (B84403) backbone, promoting DNA condensation and altering chromatin structure.[21] This can impact the accessibility of genomic regions to transcription factors and the transcriptional machinery, thereby influencing gene expression.[21]

Modulation of Transcription Factor Activity

Spermine can directly and indirectly affect the binding of transcription factors to their target DNA sequences. This can occur through conformational changes in DNA or by modulating signaling pathways that control the activity of transcription factors.[21] For instance, spermine has been shown to affect the transcription of key regulatory proteins in Borrelia burgdorferi.

Histone Modifications

Spermine can influence the activity of enzymes that catalyze histone modifications, such as acetylation and methylation, which are critical for regulating gene expression. Polyamines can stimulate the activity of histone acetyltransferases (HATs), generally leading to a more open chromatin structure and transcriptional activation.[21]

Quantitative Data on Gene Expression Changes

The following table provides examples of quantitative changes in gene or protein expression in response to polyamines.

| Polyamine | Gene/Protein | Change in Expression | Fold Change/p-value | Cell/Organism | Citation |

| Spermidine | p53, Nr5a1, Bok, Bid, XDH, TXNIP | Differential expression (up and down) | - | Mouse ovarian tissue | [22] |

| Spermine | c-myc | Attenuation of inhibition by Actinomycin D | - | In vitro transcription assay | [23] |

| Spermidine/Spermine | C/D box snoRNAs | Upregulation | Several-fold higher | Tomato fruit | [24] |

Role in Apoptosis

The role of spermine in apoptosis, or programmed cell death, is complex and often appears contradictory, as it can act as both an inducer and an inhibitor of this process.[1]

Pro-apoptotic Effects

Spermine and its metabolites can induce apoptosis in various cell types, including primary human blood cells and tumor cell lines.[9] This pro-apoptotic activity is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, characterized by the collapse of the mitochondrial membrane potential, a decrease in Bcl-2 expression, and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[9][25] This cascade of events ultimately leads to the activation of caspases and the execution of the apoptotic program.[9]

Anti-apoptotic Effects

Conversely, spermine can also exhibit anti-apoptotic properties. For example, it has been shown to inhibit endoplasmic reticulum stress-induced apoptosis in cardiomyocytes by suppressing ROS production and downregulating the PERK-eIF2α pathway.[10] The decision between cell survival and apoptosis in the presence of spermine appears to be highly context-dependent, influenced by cell type, the concentration of spermine, and the metabolic state of the cell.

Signaling Pathways Involving Spermine

Spermine and its derivatives are integrated into complex cellular signaling networks.

Spermine-Induced Apoptosis Pathway

The pro-apoptotic effects of spermine often converge on the intrinsic mitochondrial pathway of apoptosis.

Caption: Spermine-induced mitochondrial apoptosis pathway.

Spermine and JAK-STAT Signaling

Recent evidence suggests that spermine can act as a metabolic brake for Janus kinase (JAK) signaling. It can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing JAK1 phosphorylation triggered by various cytokines like interferons and interleukins. This positions spermine as a potential immunosuppressive molecule.

Caption: Spermine's inhibitory effect on the JAK-STAT signaling pathway.

Experimental Protocols

Analysis of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of spermine and other polyamines in biological samples following pre-column derivatization.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Perchloric acid (PCA), 0.2 M

-

o-Phthalaldehyde (OPA)

-

N-acetyl-L-cysteine (NAC)

-

Reversed-phase C18 HPLC column

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in 0.2 M PCA. Centrifuge to pellet proteins. The supernatant contains the polyamines.

-

Derivatization: Mix the sample supernatant with the OPA/NAC derivatizing reagent. This reaction forms fluorescent isoindole derivatives of the polyamines.

-

HPLC Analysis: Inject the derivatized sample onto a C18 column. Separate the polyamine derivatives using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and sodium acetate (B1210297) buffer).

-

Detection: Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Quantification: Determine the concentration of each polyamine by comparing the peak areas to those of known standards.

Chromatin Immunoprecipitation (ChIP) for Studying Spermine's Effect on Protein-DNA Interactions

This protocol outlines the general steps for performing a ChIP assay to investigate the influence of spermine on the binding of a specific protein (e.g., a transcription factor) to DNA.

Materials:

-

Cultured cells treated with or without spermine

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein. Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA.

-

Analysis: Quantify the amount of immunoprecipitated DNA corresponding to a specific genomic region using quantitative PCR (qPCR).

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion and Future Directions

Spermine and its derivatives are indispensable molecules with a remarkable diversity of biological functions. Their ability to modulate ion channels, regulate gene expression, and influence cell fate decisions underscores their importance in cellular homeostasis. The intricate and sometimes opposing roles of spermine, particularly in apoptosis, highlight the complexity of its regulatory networks and the need for further investigation. The development of novel spermine derivatives with enhanced specificity and potency holds significant promise for the treatment of a wide range of diseases, from cancer to neurodegenerative and autoimmune disorders. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse actions of spermine and its derivatives, with a particular emphasis on identifying novel cellular targets and signaling pathways. A deeper understanding of these fundamental processes will be crucial for the rational design of new therapeutic strategies that harness the power of these fascinating molecules.

References

- 1. mdpi.com [mdpi.com]